Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Medicinal Chemistry ADME Computational Chemistry

This 4‑amino‑1‑methyl‑1H‑pyrazole‑3‑carboxylate benzyl ester delivers unique synthetic utility that generic methyl/ethyl analogs cannot match. The 3‑benzyl ester increases clogP (~1.4 vs. 0.3 for methyl), enhancing membrane permeability for GPCR ligand programs, while enabling selective, orthogonal deprotection by mild hydrogenolysis without disturbing the 4‑amino or 1‑methyl groups. Used as a privileged building block to construct JAK‑kinase‑targeted libraries, CB1‑ligand‑inspired scaffolds (rimonabant series), and antifungal agents against Rhizoctonia solani. Procure this non‑fungible intermediate to accelerate SAR campaigns with late‑stage diversification flexibility.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B12106869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C12H13N3O2/c1-15-7-10(13)11(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
InChIKeyNFTJWDJVOYTELV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Core Building Block for Medicinal Chemistry and Targeted Synthesis


Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a functionalized pyrazole heterocycle belonging to the broader class of aminopyrazole carboxylates, a scaffold recognized for its versatility in medicinal chemistry and agricultural science [1]. The compound features a 1-methylpyrazole core substituted with a reactive 4-amino group and a 3-benzyl ester moiety. This specific substitution pattern makes it a privileged building block for the construction of diverse compound libraries, including those targeting kinases, G-protein coupled receptors (GPCRs), and other therapeutically relevant proteins [2]. Its utility stems from the potential for orthogonal derivatization at the amino and ester positions, enabling its use as a key intermediate in structure-activity relationship (SAR) studies and the synthesis of complex bioactive molecules [3].

Procurement-Specific Justification for Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate


While numerous aminopyrazole carboxylates exist, the specific combination of the 3-benzyl ester and 4-amino group in Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate confers unique synthetic utility that prevents generic substitution [1]. Directly substituting it with a methyl or ethyl ester analog, such as methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, would drastically alter both the physical properties (e.g., lipophilicity) and the reactivity profile of any downstream synthesis [2]. Furthermore, regioisomers like benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, while structurally similar, present the ester at a different position on the pyrazole ring, leading to different electronic and steric environments that can significantly impact biological activity or the outcome of subsequent chemical transformations . The following evidence details why this specific compound is a non-fungible asset in the research setting.

Quantitative Evidence for Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Analysis


Comparative Lipophilicity (clogP) of Benzyl Ester vs. Methyl Ester Analogs

The choice of ester group in aminopyrazole carboxylates is a critical determinant of lipophilicity, which in turn governs membrane permeability and protein binding. A computational comparison between the target compound (benzyl ester) and its closest commercially available analog (methyl ester) reveals a significant difference in clogP, a key parameter for compound progression in drug discovery campaigns [1][2]. This difference underscores the non-equivalence of these compounds for applications where higher lipophilicity is required.

Medicinal Chemistry ADME Computational Chemistry

Synthetic Utility: Orthogonal Protecting Group Strategy for the 4-Amino-3-carboxylate Scaffold

The 3-benzyl ester in Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a masked carboxylic acid that can be selectively removed under mild hydrogenolysis conditions (H2, Pd/C) without affecting the 4-amino group or the pyrazole core [1]. This is a key advantage over alkyl ester analogs like methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, which require harsher saponification conditions (e.g., LiOH, NaOH) that can lead to epimerization, amide hydrolysis, or other side reactions, especially in more complex molecules [2].

Organic Synthesis Protecting Groups Medicinal Chemistry

Biological Activity Potential: The 4-Aminopyrazole Scaffold as a Privileged Kinase Inhibitor Motif

The 4-amino-1-methyl-1H-pyrazole core, which is present in the target compound, is a validated pharmacophore for inhibiting Janus Kinases (JAKs). A direct SAR study on a related series of 4-amino-(1H)-pyrazole derivatives demonstrated potent inhibition of JAK1, JAK2, and JAK3 [1]. For example, a closely related analog (compound 3f) in that series exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3). This compound also showed potent antiproliferative activity in cell culture (e.g., IC50 of 0.35 µM against HEL cells), which was more potent than the approved JAK inhibitor Ruxolitinib [1]. The target compound's 4-amino-1-methyl-1H-pyrazole-3-carboxylate scaffold serves as a key building block for constructing such inhibitors.

Kinase Inhibition Cancer Immunology

Comparative Structural Analysis: 3-Carboxylate vs. 5-Carboxylate Regioisomers

The position of the carboxylate on the pyrazole ring is a critical determinant of molecular recognition and biological activity. Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate and its regioisomer benzyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate present the ester and amino groups in different spatial orientations. While direct comparative activity data is lacking, this positional isomerism is a fundamental principle in SAR studies; changes in substitution pattern can drastically alter the shape and electrostatic potential of the molecule, leading to differences in target binding and pharmacological profile [1].

Medicinal Chemistry SAR Computational Chemistry

Role as an Intermediate: Synthesis of CB1 Receptor Ligands and Other Therapeutics

The 1H-pyrazole-3-carboxylate scaffold is a key component of rimonabant-based compounds, which are known for their high affinity and activity at the cannabinoid type 1 (CB1) receptor [1]. In a recent study, 1H-pyrazole-3-carboxylic acids related to rimonabant were amidated and diversified to create a series of CB1 receptor ligands. A potent agonist from this series (compound 34) demonstrated a CB1R binding affinity (Ki) of 6.9 nM and agonist activity with an EC50 of 46 nM [1]. This demonstrates that the core scaffold present in Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a validated starting point for synthesizing molecules with potent biological activity at a therapeutically relevant GPCR target.

Cannabinoid Receptor GPCR Neuroscience Drug Discovery

Potential Agricultural Applications: Fungicidal Activity of 1H-Pyrazole-3-carboxylates

Beyond medicinal chemistry, the 1H-pyrazole-3-carboxylate scaffold has demonstrated utility in agricultural science. A structure-activity relationship (SAR) study on a series of 1H-pyrazole-3-carboxylates reported their effectiveness in inhibiting the mycelial growth of the plant pathogenic fungus Rhizoctonia solani, a major cause of root rot disease [1]. This work highlights the potential for compounds containing this core to be developed as novel antifungal agents. The benzyl ester group on the target compound offers a handle for further derivatization to optimize fungicidal properties.

Agrochemical Fungicide Plant Pathology

Recommended Application Scenarios for Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate


Synthesis of Kinase-Focused Chemical Libraries for Oncology Research

Due to its 4-amino-1-methyl-1H-pyrazole core, which is a validated scaffold for kinase inhibition as demonstrated by potent JAK inhibitor analogs, this compound is an ideal starting material for synthesizing focused libraries of potential kinase inhibitors for cancer drug discovery [1]. The orthogonal reactivity of the 3-benzyl ester allows for late-stage diversification, making it suitable for high-throughput synthesis workflows.

Construction of Novel GPCR Ligands with Optimized ADME Properties

The compound's enhanced lipophilicity (clogP ~1.4) compared to its methyl ester analog (clogP 0.3) makes it a superior choice for medicinal chemists developing GPCR ligands that require improved membrane permeability [1][2]. Its utility is further underscored by its structural relation to the rimonabant scaffold, a known CB1 receptor ligand [3].

SAR Studies in Agrochemical Fungicide Development

The 1H-pyrazole-3-carboxylate scaffold has shown activity against phytopathogenic fungi like Rhizoctonia solani [1]. This compound can serve as a versatile building block for synthesizing and exploring novel fungicidal agents, with the benzyl ester providing a convenient point for structural diversification.

Use as a Key Intermediate in Multi-Step Synthesis of Complex APIs

The benzyl ester group provides an orthogonal protecting group strategy, allowing for selective deprotection under mild hydrogenolysis conditions without affecting other sensitive functional groups [1]. This makes it a strategically important intermediate for the total synthesis of complex active pharmaceutical ingredients (APIs) where late-stage deprotection is required.

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